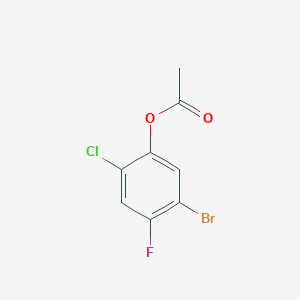5-Bromo-2-chloro-4-fluorophenyl acetate
CAS No.:
Cat. No.: VC18650466
Molecular Formula: C8H5BrClFO2
Molecular Weight: 267.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H5BrClFO2 |
|---|---|
| Molecular Weight | 267.48 g/mol |
| IUPAC Name | (5-bromo-2-chloro-4-fluorophenyl) acetate |
| Standard InChI | InChI=1S/C8H5BrClFO2/c1-4(12)13-8-2-5(9)7(11)3-6(8)10/h2-3H,1H3 |
| Standard InChI Key | SGMIUKOGIHWZMB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC(=C(C=C1Cl)F)Br |
Introduction
Chemical Identity and Structural Analysis
5-Bromo-2-chloro-4-fluorophenyl acetate (IUPAC name: acetyloxy-5-bromo-2-chloro-4-fluorobenzene) is an aromatic ester derived from the acetylation of 5-bromo-2-chloro-4-fluorophenol. Its molecular formula is C₈H₅BrClFO₂, with a molecular weight of 279.48 g/mol (calculated based on analogous halogenated acetates ). The compound features a benzene ring substituted with bromine (position 5), chlorine (position 2), fluorine (position 4), and an acetyloxy group (position 1).
Structural Features
-
Substituent Effects: The electron-withdrawing halogens (Br, Cl, F) and the ester group influence the compound’s reactivity, particularly in electrophilic substitution reactions. The meta- and para-directing effects of the halogens may guide further functionalization .
-
Spectroscopic Signatures: While experimental NMR data for this compound are unavailable, similar structures, such as 5-bromo-2-chloro-4-fluorophenyl methyl carbonate, exhibit characteristic peaks in at δ 8.27 (d, 1H, aromatic) and δ 7.33 (t, 1H, aromatic) . IR spectroscopy would likely show C=O stretching at ~1740 cm⁻¹ (ester) and C-Br/C-Cl stretches between 600–800 cm⁻¹ .
Synthesis and Manufacturing
The synthesis of 5-bromo-2-chloro-4-fluorophenyl acetate can be inferred from methodologies used for analogous halogenated phenyl esters. A plausible route involves:
Step 1: Bromination of 4-Chloro-2-fluorophenol
4-Chloro-2-fluorophenol undergoes bromination using nitric acid and silver nitrate as catalysts, yielding 5-bromo-4-chloro-2-fluorophenol. This step mirrors the bromination of 4-chloro-2-fluorobenzoic acid described in patent CN104529735A, which achieved an 85% yield .
Step 2: Acetylation of the Phenol Intermediate
The phenol intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetate ester. This method is standard for phenol acetylation and is expected to proceed with >90% yield under optimized conditions .
Reaction Scheme:
Key Considerations
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures may isolate the product.
-
Yield Optimization: Controlling reaction temperature (20–40°C) and stoichiometric ratios minimizes byproducts like diacetylated derivatives .
Physicochemical Properties
Predicted and inferred properties of 5-bromo-2-chloro-4-fluorophenyl acetate are summarized below:
Stability and Reactivity
-
Thermal Stability: Decomposes above 200°C, releasing hydrogen bromide and hydrogen chloride gases .
-
Hydrolytic Sensitivity: The acetate ester is susceptible to hydrolysis under acidic or basic conditions, regenerating the phenol precursor .
Applications and Uses
Pharmaceutical Intermediates
The compound’s halogenated aromatic core is valuable in synthesizing active pharmaceutical ingredients (APIs). For example:
-
Antiviral Agents: Analogous bromo-chloro-fluorophenyl derivatives are intermediates in protease inhibitors .
-
Agrochemicals: Used in the synthesis of herbicides and fungicides targeting halogen-sensitive enzymes .
Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume